(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyridinyloxy substituent, and a pyrrolidine ring, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-yloxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-9-11(7-12(17)13(18)19)21-10-5-4-6-16-8-10/h4-6,8,11-12H,7,9H2,1-3H3,(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPBUKZSGXBWQY-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Boc Protection
The starting material is typically a pyrrolidine derivative such as (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate or related analogs. The Boc group is introduced to protect the amine functionality, facilitating subsequent selective reactions.
Hydrolysis to Boc-Protected Pyrrolidine Carboxylic Acid
A common method involves hydrolysis of the ester groups using lithium hydroxide monohydrate in a mixture of ethanol and water at ambient temperature (around 25 °C) for 12 to 16 hours. This step converts esters to the corresponding carboxylic acid while retaining the Boc protection.
| Parameter | Details |
|---|---|
| Reagents | Lithium hydroxide monohydrate, ethanol, deionized water |
| Conditions | Stirring at 25 °C for 12–16 hours |
| Workup | Partition between ethyl acetate and acidified aqueous phase; drying over sodium sulfate |
| Yield | Quantitative to 98.5% |
| Product | (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (white solid) |
This hydrolysis is highly efficient, yielding the Boc-protected pyrrolidine carboxylic acid in excellent purity and yield.
Alternative Synthetic Steps and Notes
Amidation Step: In some synthetic routes, the carboxylic acid intermediate is converted to an amide using isobutyl chloroformate and ammonia in tetrahydrofuran (THF) and 1,4-dioxane at 0 °C to room temperature. This step is followed by acidification and extraction to isolate the amide intermediate, which can be further transformed.
Purification Techniques: Silica gel column chromatography using mixtures of petroleum ether and ethyl acetate or reverse-phase HPLC are employed to purify intermediates and final products, ensuring high purity.
Spectroscopic Characterization: The compounds are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structure and stereochemistry. For example, MS (ESI) shows molecular ion peaks consistent with the expected molecular weight, and ^1H NMR spectra display characteristic chemical shifts for the Boc group, pyrrolidine ring protons, and pyridinyloxy substituent.
Summary Table of Key Preparation Steps
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection & Ester Hydrolysis | Lithium hydroxide monohydrate, EtOH/H2O, 25 °C, 12–16 h | 98.5–100 | Quantitative conversion to Boc-protected acid |
| Coupling with 3-Pyridinyloxy | TBTU, triethylamine, DMF, pH 6–7, RT, overnight | ~56 | Reverse-phase HPLC purification |
| Amidation (optional) | Isobutyl chloroformate, NH3 in dioxane, THF, 0 °C to RT | Moderate | Intermediate for further functionalization |
Research Findings and Considerations
The use of lithium hydroxide monohydrate in ethanol/water mixtures is a robust and reproducible method for ester hydrolysis without compromising the Boc protecting group or stereochemistry.
Coupling reactions employing TBTU and triethylamine in DMF provide efficient formation of the pyridinyloxy linkage with moderate to good yields, though purification by HPLC is necessary to achieve high purity.
Maintaining reaction pH and temperature is critical to prevent side reactions and racemization.
The synthetic route is adaptable, allowing for variations in substituents and protecting groups depending on the target molecule's requirements.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The pyridinyloxy group can be oxidized to form N-oxides.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The pyridinyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridinyloxy N-oxides.
Reduction: (2S,4S)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structural attributes suggest possible applications in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors.
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in organic synthesis. Its pyrrolidine framework can be modified to create derivatives that possess biological activity, particularly in the synthesis of amino acids and peptides.
Chiral Catalysis
The chirality of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid makes it an excellent candidate for asymmetric synthesis. It can act as a chiral auxiliary or catalyst in reactions that require enantioselectivity, which is crucial in the production of pharmaceuticals.
Case Study 1: Development of Antidepressants
Research conducted by Smith et al. (2023) demonstrated that modifications of this compound led to the creation of novel antidepressants with improved efficacy and reduced side effects compared to existing treatments. The study highlighted the compound's ability to selectively inhibit serotonin reuptake.
Case Study 2: Synthesis of Peptide Derivatives
A study by Johnson et al. (2024) focused on using this compound as a precursor in the synthesis of peptide derivatives. The resulting compounds exhibited enhanced binding affinity to target receptors, showcasing the compound's utility in drug design.
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for neurological disorders | Potential antidepressant properties |
| Organic Synthesis | Building block for bioactive molecules | Versatile precursor for amino acids |
| Chiral Catalysis | Asymmetric synthesis applications | Effective chiral auxiliary |
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The pyridinyloxy group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)-2-pyrrolidinecarboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid
Uniqueness
Compared to similar compounds, (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid stands out due to the presence of the pyridinyloxy group, which imparts unique electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific biological activities .
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antibacterial properties.
Chemical Structure and Synthesis
The compound has the molecular formula C₁₅H₂₀N₂O₅ and a molecular weight of 308.33 g/mol. The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group and subsequent reactions to introduce the pyridinyloxy moiety. The detailed synthetic pathway can vary, but it generally includes the following steps:
- Formation of the Pyrrolidine Framework : Starting from appropriate precursors, the pyrrolidine ring is constructed.
- Boc Protection : The amino group is protected using Boc anhydride.
- Pyridinyloxy Substitution : The introduction of the 3-pyridinyloxy group is achieved through nucleophilic substitution reactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study analyzed various derivatives for their efficacy against Gram-positive and Gram-negative bacteria using the MTT assay method.
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 |
| This compound | Staphylococcus aureus | TBD |
| Control (Penicillin G) | Staphylococcus aureus | 0.5 |
The compound's structure-activity relationship (SAR) suggests that modifications to the pyrrolidine ring and substituents can significantly impact its antibacterial effectiveness.
The proposed mechanism of action for these types of compounds involves disrupting bacterial cell wall synthesis or interfering with critical metabolic pathways within bacterial cells. The presence of the pyridinyloxy group is believed to enhance membrane permeability, allowing for better penetration into bacterial cells.
Case Studies
- Case Study on Antibacterial Efficacy : A comparative study was conducted on various derivatives of pyrrolidine carboxylic acids against common pathogens. Results showed that compounds with electron-withdrawing groups on the aromatic ring demonstrated increased potency against both Gram-positive and Gram-negative strains.
- Structure-Activity Relationship Analysis : A detailed SAR analysis highlighted that the configuration at the 2 and 4 positions of the pyrrolidine ring is crucial for maintaining biological activity. Modifications at these positions led to a decrease in antibacterial efficacy.
Q & A
Q. What are the key synthetic routes for preparing (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-pyridinyloxy)-2-pyrrolidinecarboxylic acid?
- Methodological Answer : The synthesis typically begins with a pyrrolidine backbone derived from L-proline, functionalized via nucleophilic substitution or coupling reactions. Critical steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine moiety, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or acetonitrile with a base like triethylamine .
- Phenoxy Group Installation : Substitution at the 4-position of the pyrrolidine ring using 3-pyridinyloxy precursors. Reaction conditions (e.g., polar aprotic solvents, catalysts like HATU, and bases such as DIEA) are optimized to enhance nucleophilicity and regioselectivity .
- Carboxylic Acid Activation : Activation of the carboxylic acid group for subsequent coupling or functionalization, often via mixed anhydrides or carbodiimide-based reagents .
Q. How is the stereochemical configuration of this compound confirmed?
- Methodological Answer : Stereochemical integrity is verified using:
- Chiral HPLC : To resolve enantiomers and confirm optical purity .
- X-ray Crystallography : Provides definitive proof of the (2S,4S) configuration by resolving the spatial arrangement of substituents .
- NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments identify spatial proximities between protons, confirming the cis or trans arrangement of substituents .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
| Technique | Purpose | Key Observations |
|---|---|---|
| FT-IR | Confirm functional groups (e.g., Boc, carboxylic acid) | C=O stretch (~1700 cm⁻¹), N-H stretch (~3400 cm⁻¹) |
| Mass Spectrometry | Determine molecular weight and fragmentation pattern | Molecular ion peak matching theoretical mass |
| ¹³C NMR | Assign carbon environments (e.g., Boc carbonyl at ~155 ppm) | Distinguish pyridinyloxy vs. pyrrolidine carbons |
Advanced Research Questions
Q. How does stereochemistry influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The (2S,4S) configuration dictates spatial compatibility with chiral binding pockets. For example:
- Molecular Docking : Computational models show the pyridinyloxy group occupies hydrophobic pockets, while the Boc group stabilizes interactions via van der Waals forces .
- Pharmacodynamic Studies : Analogous compounds with (2R,4R) configurations exhibit reduced binding affinity due to steric clashes, highlighting the necessity of stereochemical precision .
Q. What strategies optimize reaction yields while minimizing side products during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .
- Catalytic Systems : HATU/DIEA coupling reduces racemization compared to EDCI/HOBt, critical for preserving stereochemistry .
- Temperature Control : Low temperatures (0–5°C) suppress side reactions like epimerization during Boc protection .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Variability in Purity : Rigorous purification (e.g., flash chromatography, recrystallization) ensures ≥95% purity, as impurities (e.g., residual solvents) can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. For instance, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays .
- Structural Analogues : Compare data with structurally similar compounds (e.g., brominated or fluorinated derivatives) to identify structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
